molecular formula C19H15ClN4O3S B2472905 2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-61-2

2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2472905
CAS RN: 396721-61-2
M. Wt: 414.86
InChI Key: PGAWQKLLMFKKHU-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as indole and quinoline derivatives, are widely found throughout nature and have various applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of similar compounds often involves chemical modification of the parent structure, resulting in improved therapeutic effects . For example, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds, such as indole and quinoline derivatives, is characterized by a nitrogen-containing bicyclic system . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on the substitution on the heterocyclic ring . For example, most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-2-4-12(5-3-11)23-18(15-9-28-10-17(15)22-23)21-19(25)14-8-13(24(26)27)6-7-16(14)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAWQKLLMFKKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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